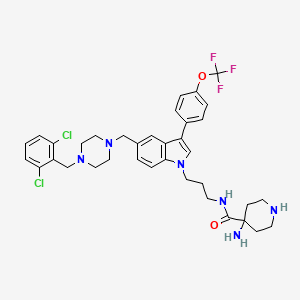

Pan-RAS-IN-1

Description

Properties

IUPAC Name |

4-amino-N-[3-[5-[[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]methyl]-3-[4-(trifluoromethoxy)phenyl]indol-1-yl]propyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41Cl2F3N6O2/c37-31-3-1-4-32(38)30(31)23-46-19-17-45(18-20-46)22-25-5-10-33-28(21-25)29(26-6-8-27(9-7-26)49-36(39,40)41)24-47(33)16-2-13-44-34(48)35(42)11-14-43-15-12-35/h1,3-10,21,24,43H,2,11-20,22-23,42H2,(H,44,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDFJPPJWWJNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C(=O)NCCCN2C=C(C3=C2C=CC(=C3)CN4CCN(CC4)CC5=C(C=CC=C5Cl)Cl)C6=CC=C(C=C6)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41Cl2F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pan-RAS-IN-1: A Technical Guide to its Mechanism of Action in RAS-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

RAS proteins (KRAS, HRAS, and NRAS) are small GTPases that function as critical molecular switches in signaling pathways regulating cell proliferation, differentiation, and survival. Activating mutations in RAS genes are found in approximately 30% of all human cancers, making them one of the most sought-after targets in oncology drug discovery. For decades, RAS was considered "undruggable" due to the high affinity for its GTP substrate and the lack of deep pockets for small molecule binding. The development of Pan-RAS inhibitors, which target all RAS isoforms regardless of mutation status, represents a promising therapeutic strategy to overcome the challenges of RAS-driven cancers, including the heterogeneity of RAS mutations and the development of resistance to mutant-specific inhibitors.

This technical guide focuses on Pan-RAS-IN-1 (also known as compound 3144), a multivalent small-molecule inhibitor designed to disrupt the interaction of RAS proteins with their downstream effectors. We will delve into its core mechanism of action, provide detailed experimental protocols for its characterization, present quantitative data on its activity, and visualize the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a pan-RAS inhibitor that was designed to bind to adjacent sites on the surface of RAS proteins, thereby sterically hindering the binding of downstream effector proteins such as RAF and PI3K. This disruption of protein-protein interactions is the primary mechanism by which this compound inhibits RAS-mediated signaling. By binding to both the active (GTP-bound) and inactive (GDP-bound) states of RAS, this compound effectively blocks the propagation of oncogenic signals, leading to the inhibition of key downstream pathways like the MAPK/ERK and PI3K/AKT cascades. This ultimately results in reduced cell proliferation and induction of apoptosis in RAS-dependent cancer cells.

Biophysical assays have confirmed the direct binding of this compound to various RAS isoforms, including wild-type and oncogenic mutants.[1][2][3] Cellular studies have demonstrated that the cytotoxic effects of this compound are at least partially dependent on the expression of RAS proteins.[4] Furthermore, treatment with this compound has been shown to decrease the phosphorylation of ERK (p-ERK), a key downstream marker of RAS pathway activation, in cancer cells.[5]

Data Presentation

Table 1: Binding Affinity of this compound to RAS Isoforms

| RAS Isoform | Method | Binding Affinity (Kd) in µM |

| KRAS G12D | MST, ITC, NMR | < 20[6] |

| KRAS G12D | Not Specified | 4.7[2][3] |

| KRAS wt | Not Specified | 17[2][3] |

| HRAS | Not Specified | 6.6[2][3] |

| NRAS | Not Specified | 3.7[2][3] |

| RRAS2 | Not Specified | 24 (weak binding)[2][3] |

Table 2: Cellular Activity of this compound and Other Pan-RAS Inhibitors

| Compound | Cell Line | RAS Mutation | Assay | IC50 |

| This compound (3144) | Hras−/−; Nras−/−; Krasflox/flox MEFs | - | Cell Viability | 3.8 µM[4] |

| ADT-007 | HCT-116 | KRAS G13D | 2D Growth | 5 nM[7] |

| ADT-007 | HT-29 (HRAS G12V transfected) | HRAS G12V | 2D Growth | 24 nM[7] |

| BI-2852 | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Various KRAS mutations | Cell Proliferation | ~1 µM[8] |

| BAY-293 | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Various KRAS mutations | Cell Proliferation | ~1 µM[8] |

| BAY-293 | Colorectal Cancer (CRC) cell lines | Various KRAS mutations | Cell Proliferation | 1.15 - 5.26 µM[8] |

Experimental Protocols

Microscale Thermophoresis (MST) for Binding Affinity Determination

Objective: To quantify the binding affinity of this compound to a fluorescently labeled RAS protein.

Methodology:

-

Protein Labeling: Recombinant RAS protein is labeled with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation for His-tagged proteins) according to the manufacturer's protocol. The concentration of the labeled protein is kept constant.[9][10][11][12]

-

Serial Dilution: A serial dilution of this compound is prepared in the assay buffer.

-

Incubation: The labeled RAS protein is mixed with each dilution of this compound and incubated to allow binding to reach equilibrium.

-

Capillary Loading: The samples are loaded into MST capillaries.

-

MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled RAS protein along this gradient is measured. The change in thermophoresis upon binding of this compound is recorded.[9][10]

-

Data Analysis: The change in the normalized fluorescence is plotted against the logarithm of the this compound concentration. The dissociation constant (Kd) is determined by fitting the data to a binding curve.[9]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between this compound and RAS protein.

Methodology:

-

Sample Preparation: Recombinant RAS protein and this compound are prepared in an identical, thoroughly degassed buffer to minimize heats of dilution.[13][14] Typical starting concentrations are in the low micromolar range for the protein in the sample cell and 10-fold higher for the inhibitor in the syringe.[15]

-

Instrument Setup: The ITC instrument is cleaned, and a stable baseline is established by titrating buffer into buffer.

-

Titration: A series of small injections of this compound from the syringe are made into the RAS protein solution in the sample cell.[16][17]

-

Heat Measurement: The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the Kd, n, and ΔH. ΔS is then calculated from the Gibbs free energy equation.[13][14]

CellTiter-Glo® Luminescent Cell Viability Assay

Objective: To determine the effect of this compound on the viability of RAS-driven cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in an opaque-walled 96-well or 384-well plate at a density that allows for logarithmic growth during the assay period.[1][18][19][20]

-

Compound Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).[18]

-

Reagent Addition: The CellTiter-Glo® Reagent is added to each well.[1][19][20]

-

Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.[1][20]

-

Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.[5][18]

-

Data Analysis: The relative cell viability is calculated as a percentage of the vehicle control. The IC50 value is determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Western Blotting for p-ERK Inhibition

Objective: To assess the effect of this compound on the RAS signaling pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.

Methodology:

-

Cell Treatment: RAS-driven cancer cells are treated with various concentrations of this compound for a specified time.

-

Cell Lysis: The cells are washed with PBS and then lysed with RIPA buffer containing protease and phosphatase inhibitors.[6]

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.[6]

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for p-ERK1/2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21][22][23]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane is stripped of the first set of antibodies and then re-probed with a primary antibody for total ERK1/2 to serve as a loading control.[21][22]

-

Densitometry Analysis: The intensity of the p-ERK and total ERK bands is quantified using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.[22]

Visualizations

Caption: Mechanism of action of this compound in the RAS signaling pathway.

Caption: Experimental workflow for Microscale Thermophoresis (MST).

Caption: Experimental workflow for CellTiter-Glo® cell viability assay.

Caption: Experimental workflow for Western Blotting of p-ERK.

References

- 1. OUH - Protocols [ous-research.no]

- 2. researchgate.net [researchgate.net]

- 3. pan-Ras inhibitor 3144 |CAS:1835283-94-7 Probechem Biochemicals [probechem.com]

- 4. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promegaconnections.com [promegaconnections.com]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. docs.nrel.gov [docs.nrel.gov]

- 12. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 16. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 18. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]

- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 20. ch.promega.com [ch.promega.com]

- 21. researchgate.net [researchgate.net]

- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

Pan-RAS-IN-1: A Comprehensive Technical Guide to its Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pan-RAS-IN-1, a small molecule inhibitor targeting RAS proteins. Recognizing the critical role of RAS mutations in driving a significant portion of human cancers, this document outlines the binding affinity of this compound across different RAS isoforms, details the experimental methodologies used for its characterization, and illustrates its impact on cellular signaling pathways.

Binding Affinity of this compound to RAS Isoforms

This compound, also identified as compound 3144, has been characterized as a pan-RAS inhibitor, demonstrating binding to multiple RAS isoforms.[1] The inhibitor has been shown to interact with KRAS, HRAS, and NRAS proteins.[1] Quantitative analysis using various biophysical techniques has established its binding affinity.

Microscale thermophoresis (MST), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy have been employed to determine the dissociation constant (Kd) of this compound. For the KRAS G12D mutant in its active, GppNHp-bound state, the Kd was determined to be less than 20 μM.[2] Further studies have confirmed the binding of compound 3144 to wild-type KRAS, wild-type HRAS, and wild-type NRAS, in addition to the KRAS G12D mutant.[1]

| RAS Isoform/Mutant | Binding Affinity (Kd) | Technique(s) |

| KRAS G12D (GppNHp-bound) | < 20 μM | MST, ITC, NMR |

| KRAS wild-type | Binding confirmed | Microscale Thermophoresis, NMR, ITC |

| HRAS wild-type | Binding confirmed | Microscale Thermophoresis, NMR, ITC |

| NRAS wild-type | Binding confirmed | Microscale Thermophoresis, NMR, ITC |

Experimental Protocols

The determination of the binding affinity of this compound to RAS isoforms involves precise experimental methodologies. The following sections detail the protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), two common techniques for characterizing protein-ligand interactions.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure real-time biomolecular interactions.

1. Protein Preparation and Immobilization:

-

Recombinant KRAS, HRAS, and NRAS proteins (amino acids 1-166) are expressed in E. coli and purified.[3]

-

The purified proteins are loaded with a non-hydrolyzable GTP analog, such as GppNHp, to maintain the active conformation.[3]

-

For immobilization on an SPR chip, the proteins are biotinylated.[3]

-

A streptavidin-coated sensor chip is prepared, and the biotinylated RAS proteins are injected until a sufficient amount is captured on the chip surface.[3]

2. Binding Analysis:

-

This compound is prepared in a series of concentrations.

-

The compound solutions are injected over the chip surface containing the immobilized RAS proteins.[3]

-

The binding is measured at a constant flow rate and temperature (e.g., 25°C).[3]

-

The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model, such as a 1:1 Langmuir interaction.[4]

-

The dissociation constant (Kd) is then calculated as the ratio of koff to kon.[3]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[5]

1. Sample Preparation:

-

Purified RAS protein is placed in the sample cell of the calorimeter.[5]

-

This compound is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.[6]

-

Both the protein and the compound are in an identical buffer solution to minimize heat of dilution effects.

2. Titration:

-

The experiment is conducted at a constant temperature.

-

A series of small, precise injections of this compound are made into the protein solution.[5]

-

The heat released or absorbed during the binding event is measured after each injection.[5]

3. Data Analysis:

-

The heat change per injection is plotted against the molar ratio of the ligand to the protein.[5]

-

The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy change (ΔH) of the interaction.[5][7]

Signaling Pathway and Experimental Workflow

Pan-RAS inhibitors are designed to disrupt the function of RAS proteins, which are key molecular switches in cellular signaling pathways that regulate cell growth, proliferation, and survival.[4]

RAS Signaling Pathway

Mutations in RAS genes can lead to the constitutive activation of these pathways, driving tumorigenesis.[8] this compound, by binding to RAS, can interfere with its ability to interact with downstream effector proteins, thereby inhibiting these signaling cascades.[1] A primary pathway affected is the MAPK/ERK pathway.

Caption: RAS signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Cellular Activity

To evaluate the efficacy of a pan-RAS inhibitor like this compound in a cellular context, a series of experiments are typically performed. This workflow allows for the assessment of the compound's ability to inhibit RAS signaling and affect cancer cell viability.

Caption: Workflow for evaluating the activity of this compound.

References

- 1. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Pan RAS-binding compounds selected from a chemical library by inhibiting interaction between RAS and a reduced affinity intracellular antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

Pan-RAS-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RAS proteins are critical signaling hubs that, when mutated, are implicated in a significant percentage of human cancers. The development of inhibitors that can target multiple RAS isoforms—so-called pan-RAS inhibitors—represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological characterization of Pan-RAS-IN-1, a notable pan-RAS inhibitor. Detailed experimental protocols for key assays, quantitative binding data, and visualizations of relevant pathways are presented to facilitate further research and development in this area.

Discovery of a Multivalent Pan-RAS Inhibitor

This compound, also known as compound 3144, was discovered through a structure-based design strategy aimed at creating multivalent inhibitors that could bind to adjacent sites on the surface of RAS proteins.[1] This approach sought to overcome the historically challenging task of drugging the relatively flat surfaces of RAS proteins by designing molecules that could make multiple, cooperative interactions. The design of this compound and other potential pan-RAS ligands was guided by the goal of disrupting the interaction between RAS proteins and their downstream effectors, a critical step in oncogenic signaling.[1][2]

Chemical Synthesis Pathway

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in a single comprehensive document, the known chemical structure and the identification of a key starting material provide a basis for a proposed synthetic route. The IUPAC name for this compound is 4-amino-N-[3-[5-[[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]methyl]-3-[4-(trifluoromethoxy)phenyl]indol-1-yl]propyl]piperidine-4-carboxamide.[3] One of the initial building blocks identified for its synthesis is 1-(2-chloro-4-nitrophenyl)-1H-imidazole.[3] The synthesis would likely involve a multi-step process including the construction of the substituted indole core, followed by the addition of the piperidine-4-carboxamide and the dichlorobenzylpiperazine moieties through a series of coupling and functional group manipulation reactions.

Chemical Structure of this compound:

Caption: Chemical structure representation of this compound.

Biological Activity and Mechanism of Action

This compound is a pan-RAS inhibitor that disrupts the interaction of RAS proteins with their downstream effectors.[4][5] It has been shown to bind to multiple RAS isoforms, including KRAS, HRAS, and NRAS.[6] The inhibitor demonstrates binding to the active, GTP-bound state of RAS proteins.[1] By interfering with the RAS-effector protein-protein interactions, this compound effectively blocks downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.[1][7]

RAS Signaling Pathway

The RAS signaling cascade is a critical pathway in normal cell growth and proliferation. Upon activation by upstream signals, RAS proteins in their GTP-bound state recruit and activate effector proteins like RAF and PI3K, initiating a phosphorylation cascade that ultimately leads to changes in gene expression and cell behavior. In cancer, mutations in RAS can lead to its constitutive activation, driving uncontrolled cell growth.

Caption: Simplified RAS signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The binding affinity of this compound for various RAS isoforms has been determined using several biophysical techniques. The dissociation constants (Kd) are summarized in the table below.

| RAS Isoform | Nucleotide State | Binding Affinity (Kd) | Assay Method |

| KRAS G12D | GppNHp | < 20 µM | NMR |

| KRAS G12D | GppNHp | 4.7 µM | MST |

| KRAS wt | GppNHp | 17 µM | MST |

| HRAS | GppNHp | 6.6 µM | MST |

| NRAS | GppNHp | 3.7 µM | MST |

| RRAS2 | GppNHp | 24 µM | MST |

Table 1: Binding Affinities of this compound to RAS Isoforms. [6][8]

Detailed Experimental Protocols

Microscale Thermophoresis (MST)

MST is a technique used to quantify biomolecular interactions in solution by measuring the motion of molecules in a microscopic temperature gradient.[9][10]

Protocol:

-

Protein Labeling: A fluorescently labeled RAS protein (e.g., KRAS G12D) is prepared.

-

Sample Preparation: A series of dilutions of this compound is prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20).[11]

-

Incubation: The labeled RAS protein is mixed with each dilution of this compound and incubated to allow binding to reach equilibrium.

-

Measurement: The samples are loaded into capillaries, and the thermophoretic movement is measured using an MST instrument (e.g., Monolith NT.115).[11]

-

Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (Kd).[10]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[12][13]

Protocol:

-

Sample Preparation: Solutions of RAS protein and this compound are prepared in the same dialysis buffer to minimize heats of dilution.

-

Instrument Setup: The ITC instrument (e.g., MicroCal ITC200) is thoroughly cleaned and equilibrated at the desired temperature.

-

Titration: The this compound solution is titrated into the RAS protein solution in the sample cell in a series of small injections.

-

Data Acquisition: The heat change associated with each injection is measured.

-

Data Analysis: The integrated heat changes are plotted against the molar ratio of the reactants, and the data is fitted to a binding model to determine the binding affinity (Ka, Kd), stoichiometry (n), and enthalpy of binding (ΔH).[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm binding and to map the binding site of a ligand on a protein.[15][16]

Protocol:

-

Sample Preparation: A solution of isotopically labeled (e.g., ¹⁵N) RAS protein is prepared in a suitable NMR buffer.

-

¹H-¹⁵N HSQC Spectra: A baseline ¹H-¹⁵N HSQC spectrum of the protein is acquired.

-

Titration: this compound is titrated into the protein sample.

-

Spectral Analysis: Changes in the chemical shifts of the protein's amide signals upon addition of the inhibitor are monitored. Significant chemical shift perturbations indicate the location of the binding site.[17]

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method used to determine the number of viable cells in culture based on the quantification of ATP.[18][19]

Protocol:

-

Cell Seeding: Cancer cells (e.g., DLD-1 colorectal cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.[20]

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.[3]

-

Incubation and Lysis: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.[3]

-

Measurement: The luminescence is measured using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.

Xenograft Mouse Model

In vivo efficacy of this compound can be assessed using xenograft models where human cancer cells are implanted into immunocompromised mice.[20][21]

Protocol:

-

Cell Implantation: DLD-1 human colorectal cancer cells are implanted subcutaneously into nude mice.[20][22]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Compound Administration: Mice are treated with this compound or a vehicle control via a specified route (e.g., oral gavage or intravenous injection) and schedule.[1]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for pharmacodynamic markers).[1]

Experimental Workflow and Logic

The discovery and characterization of this compound followed a logical progression from computational design to in vivo validation.

Caption: A generalized experimental workflow for the discovery and validation of this compound.

Conclusion

This compound represents a significant advancement in the development of pan-RAS inhibitors. Its discovery through a multivalent design strategy and its demonstrated ability to bind to multiple RAS isoforms and inhibit downstream signaling provide a strong foundation for the development of novel cancer therapeutics. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of RAS-targeted therapies. Further optimization of this and similar compounds holds the potential to address the significant unmet medical need in RAS-driven cancers.

References

- 1. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. ch.promega.com [ch.promega.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pan-Ras inhibitor 3144 |CAS:1835283-94-7 Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. Microscale Thermophoresis (MST) to Detect the Interaction Between Purified Protein and Small Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nanotempertech.com [nanotempertech.com]

- 11. promega.com [promega.com]

- 12. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Khan Academy [khanacademy.org]

- 15. NMR study to identify a ligand-binding pocket in Ras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 19. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]

- 20. DLD-1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 21. altogenlabs.com [altogenlabs.com]

- 22. altogenlabs.com [altogenlabs.com]

Early In Vitro Evaluation of Pan-RAS-IN-1 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro evaluation of Pan-RAS-IN-1, a pan-inhibitor of RAS proteins. The document outlines the inhibitor's mechanism of action, summarizes its binding affinity and cellular efficacy, and provides detailed protocols for key experimental procedures. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of RAS-driven cancers and the development of novel targeted therapies.

Introduction to Pan-RAS Inhibition

Mutations in the RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most prevalent oncogenic drivers in human cancers, accounting for approximately 30% of all tumors.[1] These mutations lock RAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The development of inhibitors that can effectively target these oncoproteins has been a long-standing challenge in oncology.

Pan-RAS inhibitors, such as this compound, represent a promising therapeutic strategy. By targeting multiple RAS isoforms, these inhibitors have the potential to overcome the limitations of mutant-specific inhibitors, such as the development of resistance through compensatory activation of other RAS isoforms.[1] An early and thorough in vitro evaluation is critical to characterizing the efficacy and mechanism of action of these novel therapeutic agents.

This compound: Mechanism of Action and Efficacy

This compound is a small molecule inhibitor designed to disrupt the function of RAS proteins. It has been shown to bind directly to RAS, interfering with its interaction with effector proteins and thereby inhibiting downstream signaling.

Binding Affinity

Biophysical assays have been employed to determine the binding affinity of this compound to RAS proteins. These studies have demonstrated that this compound binds to the active, GTP-bound form of KRAS (KRasG12D-GppNHp) with a dissociation constant (Kd) of less than 20 μM.[2] This binding has been confirmed through multiple techniques, including MicroScale Thermophoresis (MST), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Table 1: Biophysical Binding Affinity of this compound

| Target Protein | Ligand | Assay Method | Dissociation Constant (Kd) | Reference |

| KRasG12D-GppNHp | This compound | MST, ITC, NMR | < 20 μM | [2] |

Cellular Efficacy

The in vitro efficacy of this compound has been assessed in cancer cell lines harboring RAS mutations. In primary T-cell acute lymphoblastic leukemia (T-ALL) cells with mutant NRAS, treatment with 5 μM this compound for 72 hours resulted in a significant reduction in cell viability, with only 20-40% of cells remaining viable compared to untreated controls. This demonstrates the cytotoxic potential of this compound in a relevant cancer cell model.

Table 2: In Vitro Cellular Efficacy of this compound

| Cell Line | RAS Mutation | Treatment Concentration | Treatment Duration | Effect | Reference |

| Primary T-ALL | Mutant NRAS | 5 μM | 72 hours | 60-80% reduction in cell viability | Not explicitly cited, but inferred from descriptive text in other sources. |

Note: Comprehensive IC50 and EC50 data for this compound across a broad panel of cancer cell lines are not yet publicly available. The data presented here represents the currently available information.

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the efficacy of this compound. These protocols are based on established methods for characterizing protein-ligand interactions and cell viability.

MicroScale Thermophoresis (MST) for Binding Affinity

MST is a powerful technique to quantify protein-ligand interactions in solution.[3][4] It measures the change in fluorescence of a labeled molecule as it moves through a microscopic temperature gradient, which is altered upon binding to a ligand.

Protocol:

-

Protein Labeling:

-

Label the target RAS protein (e.g., KRAS G12D) with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's instructions.

-

Remove excess dye using a desalting column.

-

Determine the labeling efficiency by measuring the absorbance of the protein and the dye.

-

-

Sample Preparation:

-

Prepare a stock solution of the fluorescently labeled RAS protein in MST buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20).

-

Prepare a series of dilutions of this compound in MST buffer.

-

-

MST Measurement:

-

Mix the labeled RAS protein with each dilution of this compound. The final concentration of the labeled RAS protein should be kept constant.

-

Load the samples into MST capillaries.

-

Measure the thermophoresis of the samples using an MST instrument.

-

-

Data Analysis:

-

Analyze the change in thermophoresis as a function of the this compound concentration.

-

Fit the data to a binding curve to determine the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5][6]

Protocol:

-

Sample Preparation:

-

Prepare a solution of the target RAS protein in ITC buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2).

-

Prepare a solution of this compound in the same ITC buffer. The concentration of the inhibitor should be 10-20 times higher than that of the protein.

-

Degas both solutions to prevent air bubbles.

-

-

ITC Measurement:

-

Load the RAS protein solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of inhibitor to protein.

-

Fit the data to a binding model to determine the Kd, n, and ΔH.

-

NMR Spectroscopy for Structural and Binding Information

NMR spectroscopy can provide atomic-level information about protein-ligand interactions, including the binding site and conformational changes upon binding.[7][8]

Protocol:

-

Protein Preparation:

-

Express and purify ¹⁵N-labeled RAS protein.

-

Prepare a concentrated solution of the labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate buffer pH 6.8, 50 mM NaCl, 5 mM MgCl2, 10% D₂O).

-

-

NMR Titration:

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled RAS protein alone.

-

Prepare a stock solution of this compound in the same NMR buffer.

-

Add increasing amounts of the inhibitor to the protein sample and acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

-

-

Data Analysis:

-

Analyze the chemical shift perturbations of the protein's backbone amide signals upon addition of the inhibitor.

-

Map the residues with significant chemical shift changes onto the protein structure to identify the binding site.

-

The dissociation constant (Kd) can also be estimated by fitting the chemical shift changes to a binding isotherm.

-

Cell Viability Assay (MTT or CellTiter-Glo®)

Cell viability assays are used to determine the cytotoxic or cytostatic effects of a compound on cancer cells.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., T-ALL cells) in a 96-well plate at a predetermined density.

-

Allow the cells to adhere and grow overnight.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.

-

Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Viability Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

For CellTiter-Glo® assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the cell viability against the inhibitor concentration.

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

-

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to visualize key aspects of this compound evaluation.

Caption: The RAS signaling pathway, a key regulator of cell growth and survival.

Caption: Proposed mechanism of action for a pan-RAS inhibitor.

Caption: A general experimental workflow for in vitro evaluation of RAS inhibitors.

Conclusion

The early in vitro evaluation of this compound demonstrates its potential as a pan-RAS inhibitor. The available data indicates direct binding to KRAS and cytotoxic effects in a cancer cell line with a RAS mutation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel pan-RAS inhibitors. Further studies, including the determination of IC50 values across a diverse panel of cancer cell lines and in-depth analysis of its effects on downstream signaling pathways, are warranted to fully elucidate its therapeutic potential. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of effective therapies for RAS-driven cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]

- 4. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]

- 5. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]

- 6. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]

- 7. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein-ligand interactions studied by NMR | Semantic Scholar [semanticscholar.org]

The Impact of Pan-RAS Inhibition on Downstream Signaling: A Technical Overview of Pan-RAS-IN-1 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular consequences of pan-RAS inhibition, with a primary focus on the inhibitor Pan-RAS-IN-1 and its more extensively characterized successor, ADT-007. The RAS family of small GTPases (KRAS, NRAS, and HRAS) are central regulators of cellular signaling, orchestrating a multitude of pathways that govern cell proliferation, survival, and differentiation. Mutations in RAS genes are among the most common oncogenic drivers in human cancers, making the development of effective RAS inhibitors a paramount goal in oncology. Pan-RAS inhibitors, by targeting multiple RAS isoforms regardless of their mutational status, represent a promising strategy to overcome the resistance mechanisms that can emerge with mutant-specific inhibitors.[1] This document provides a detailed examination of their effects on the critical downstream MAPK/ERK and PI3K/AKT signaling cascades, supported by quantitative data, comprehensive experimental protocols, and visual pathway diagrams.

Mechanism of Action

Pan-RAS inhibitors are designed to disrupt the function of RAS proteins. This compound has been shown to bind to KRas G12D with a dissociation constant (Kd) of less than 20 μM in various biophysical assays, including MicroScale Thermophoresis (MST), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR).[2] It exhibits lethality in cells that are partially dependent on the expression of RAS proteins.[2][3]

A more recent and potent pan-RAS inhibitor, ADT-007, operates by binding to nucleotide-free RAS, thereby preventing the loading of GTP, which is essential for RAS activation.[4][5] This blockade of GTP binding effectively prevents RAS from engaging with its downstream effectors, leading to the inhibition of critical signaling pathways such as the MAPK/AKT pathways, ultimately resulting in mitotic arrest and apoptosis in RAS-driven cancer cells.[4][5]

Quantitative Analysis of Downstream Signaling Inhibition

The efficacy of pan-RAS inhibitors is quantified by their ability to suppress the phosphorylation of key downstream effector proteins. The data presented below is primarily for ADT-007, a well-characterized pan-RAS inhibitor, due to the limited public availability of detailed quantitative data for this compound.

Table 1: In Vitro Inhibition of Cell Growth by ADT-007

| Cell Line | RAS Status | Cancer Type | IC50 (nM) |

| HCT-116 | KRAS G13D | Colorectal | ~10 |

| MIA PaCa-2 | KRAS G12C | Pancreatic | ~10 |

| HT-29 | KRAS WT, BRAF V600E | Colorectal | >1000 |

Data synthesized from multiple sources showing potent inhibition of RAS-mutant cell lines and selectivity over RAS wild-type/downstream mutant lines.[6][7]

Table 2: Effect of ADT-007 on Downstream Signaling Pathway Components in HCT-116 Cells

| ADT-007 Concentration | GTP-RAS Levels | p-c-RAF Levels | p-MEK Levels | p-ERK Levels | p-AKT Levels |

| Vehicle (DMSO) | High | High | High | High | High |

| Low nM range | Reduced | Reduced | Reduced | Reduced | Reduced |

| High nM range | Substantially Reduced | Substantially Reduced | Substantially Reduced | Substantially Reduced | Substantially Reduced |

This table summarizes the concentration-dependent inhibitory effects of ADT-007 on the phosphorylation of key proteins in the MAPK and PI3K/AKT pathways as observed in Western Blot analyses.[6] In vivo studies with this compound have also demonstrated decreased levels of phosphorylated ERK (pERK) in tumor tissues from treated mice compared to vehicle-treated controls.[3][8]

Key Signaling Pathways Affected by Pan-RAS Inhibition

The binding of a pan-RAS inhibitor to RAS proteins initiates a cascade of downstream effects, primarily through the inhibition of the MAPK/ERK and PI3K/AKT pathways.

The MAPK/ERK Signaling Cascade

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Activated, GTP-bound RAS recruits and activates RAF kinases (A-RAF, B-RAF, and C-RAF) at the cell membrane.[9] RAF then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2.[10] Activated ERK translocates to the nucleus to regulate gene expression. Pan-RAS inhibitors, by preventing RAS activation, block this entire cascade at its origin.

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another crucial signaling route downstream of RAS, playing a key role in cell survival, growth, and metabolism. Activated RAS can directly bind to and activate the p110 catalytic subunit of Class I phosphoinositide 3-kinases (PI3Ks). This leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate AKT (also known as Protein Kinase B). Activated AKT then phosphorylates a wide range of substrates to promote cell survival and inhibit apoptosis.

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the efficacy of pan-RAS inhibitors on downstream signaling pathways.

Cell Viability Assay

This protocol is used to determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

-

Cell Seeding: Cancer cells are trypsinized, counted, and seeded into 384-well plates at a density of approximately 1,000 cells per well. The plates are then incubated for 16-24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: The pan-RAS inhibitor is serially diluted in an 8- or 16-point dilution series in 384-well polypropylene plates from a stock solution (e.g., 10 mM in DMSO). The compound solutions are then transferred to the cell culture plates.

-

Incubation: The treated cells are incubated for a period of 48 to 72 hours.

-

Viability Measurement: A cell viability reagent, such as AlamarBlue or CellTiter-Glo, is added to each well. After a further incubation period, the fluorescence or luminescence is measured using a plate reader.

-

Data Analysis: The relative viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by fitting the data to a nonlinear dose-response curve using appropriate software (e.g., GraphPad Prism).[11]

Western Blotting for Phosphorylated Proteins

This protocol is used to qualitatively and semi-quantitatively measure the levels of phosphorylated (activated) downstream signaling proteins.

-

Cell Lysis: After treatment with the pan-RAS inhibitor for the desired time, cells are washed with ice-cold PBS and then lysed using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[4]

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the DC protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis. The separated proteins are then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or BSA in TBS-T buffer to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-ERK, p-AKT) and total protein controls. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.[4]

RAS Activation (RAS-RBD Pulldown) Assay

This assay specifically measures the amount of active, GTP-bound RAS in cells.

-

Cell Lysis: Cells are lysed as described for Western blotting.

-

Protein Normalization: The protein concentration of the supernatant is normalized across all samples.

-

Pulldown of Active RAS: A specific amount of whole-cell lysate (e.g., 200 µg) is incubated with a fusion protein of Glutathione S-transferase (GST) and the RAS-binding domain (RBD) of RAF1, which is bound to glutathione agarose beads. This incubation is typically performed at 4°C for 1 hour.[4][12]

-

Washing and Elution: The beads are then washed multiple times with lysis buffer to remove non-specifically bound proteins. The bound active RAS is eluted from the beads using SDS sample buffer.

-

Detection: The eluted samples are then analyzed by Western blotting using a pan-RAS antibody or isoform-specific antibodies to detect the amount of active RAS.[4][12]

Caption: Experimental workflow for the RAS-RBD pulldown assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a drug with its protein target in a cellular environment.

-

Cell Treatment: Cells are treated with the pan-RAS inhibitor or a vehicle control.

-

Heating: The cell suspension is aliquoted into PCR tubes and heated to a range of temperatures. Ligand binding stabilizes the target protein, increasing its melting temperature.

-

Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble protein fraction by centrifugation.[13]

-

Detection: The amount of soluble RAS protein remaining in the supernatant at each temperature is quantified by Western blotting or other detection methods like an AlphaScreen.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in this curve to a higher temperature in the presence of the inhibitor indicates target engagement.[13]

Conclusion

Pan-RAS inhibitors like this compound and ADT-007 effectively suppress the oncogenic signaling driven by mutant RAS proteins. By blocking the activation of RAS, these inhibitors concurrently shut down the MAPK/ERK and PI3K/AKT pathways, which are fundamental to the proliferation and survival of many cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers and drug developers to evaluate and characterize the effects of novel pan-RAS inhibitors on downstream signaling pathways. The continued development of potent and selective pan-RAS inhibitors holds significant promise for the treatment of a wide range of RAS-driven cancers.

References

- 1. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | Ras | MAPK | TargetMol [targetmol.com]

- 9. A novel phosphorylation site involved in dissociating RAF kinase from the scaffolding protein 14-3-3 and disrupting RAF dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MEK-1 Activates C-Raf Through a Ras-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Methodological Approach to Investigating the Cellular Uptake and Subcellular Localization of Pan-RAS Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, detailed experimental data specifically characterizing the cellular uptake and subcellular localization of a molecule designated "Pan-RAS-IN-1" is not extensively available in peer-reviewed literature. Therefore, this document serves as a comprehensive technical guide outlining the principles and detailed methodologies required to conduct such an investigation for any novel pan-RAS inhibitor, using established techniques and drawing context from related compounds like ADT-007.

Introduction: The Critical Need for Localization Studies

The RAS family of small GTPases (KRAS, NRAS, and HRAS) are critical signaling hubs that, when mutated, drive approximately 25-30% of all human cancers.[1][2] Pan-RAS inhibitors, which target all RAS isozymes regardless of mutation status, represent a promising therapeutic strategy to overcome the limitations of allele-specific inhibitors and address a broader range of RAS-driven malignancies.[1][3]

A key determinant of a drug's efficacy is its ability to reach its target protein within the cell at a sufficient concentration. RAS proteins are primarily localized to the inner leaflet of the plasma membrane and membranes of the Golgi apparatus and endoplasmic reticulum. Therefore, understanding the cellular uptake, distribution, and retention of a pan-RAS inhibitor is paramount for optimizing its therapeutic potential and interpreting its biological activity. This guide provides a framework and detailed protocols for these essential investigations.

The RAS Signaling Pathway: Context for Inhibition

Effective pan-RAS inhibition requires the drug to engage with RAS proteins, which are central to multiple oncogenic signaling cascades. The primary pathway involves the activation of the RAF-MEK-ERK (MAPK) signaling axis, which promotes cell proliferation and survival.[2][4] A pan-RAS inhibitor is designed to block these downstream signals by preventing RAS from engaging with its effectors.[5][6]

Figure 1: Simplified RAS/MAPK signaling pathway showing the point of intervention for a pan-RAS inhibitor.

Quantitative Data Presentation

While specific quantitative data for this compound is unavailable, experimental investigations should aim to populate tables similar to the templates below. These tables provide a structured format for presenting key findings related to inhibitor uptake and distribution.

Table 1: Template for Dose-Dependent Cellular Uptake

| Treatment Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (µM) | Uptake Efficiency (%) |

|---|---|---|---|

| 0.1 | 4 | e.g., 0.05 | e.g., 50% |

| 1.0 | 4 | e.g., 0.4 | e.g., 40% |

| 10.0 | 4 | e.g., 2.5 | e.g., 25% |

Table 2: Template for Subcellular Localization Analysis via Cell Fractionation

| Cellular Fraction | Protein Marker | % of Total Cellular Inhibitor |

|---|---|---|

| Nucleus | Lamin B1 | e.g., <5% |

| Cytosol | GAPDH | e.g., 20% |

| Heavy Membranes (Mitochondria) | COX IV | e.g., <5% |

| Light Membranes (ER, Golgi, Plasma Membrane) | Calnexin / Na+/K+ ATPase | e.g., 70% |

| Cytoskeleton / Insoluble | Vimentin | e.g., 5% |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for assessing the cellular bioavailability and localization of a novel pan-RAS inhibitor.

Protocol: Immunofluorescence and Confocal Microscopy for Subcellular Localization

This method allows for the direct visualization of the inhibitor within the cell, often in co-localization with specific organelle markers. This requires either an intrinsically fluorescent inhibitor or a validated antibody against the inhibitor.

Objective: To visualize the subcellular distribution of the pan-RAS inhibitor and its potential co-localization with RAS or organelle-specific markers.

Materials:

-

RAS-mutant cell line (e.g., HCT-116, MIA PaCa-2)

-

Glass-bottom confocal microscopy dishes or coverslips

-

Complete culture medium (e.g., DMEM/RPMI + 10% FBS)

-

Pan-RAS inhibitor

-

Paraformaldehyde (PFA), 4% in PBS

-

Triton X-100, 0.25% in PBS

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibodies (e.g., Rabbit anti-Pan-RAS, Mouse anti-Calnexin for ER)

-

Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)

-

DAPI nuclear stain

-

Mounting medium

-

Confocal microscope

Methodology:

-

Cell Seeding: Seed RAS-mutant cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.

-

Inhibitor Treatment: Treat cells with the pan-RAS inhibitor at various concentrations (e.g., 1x, 5x, and 10x the GI50 value) for a specified time (e.g., 4, 12, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Fixation: Aspirate the medium, wash cells twice with ice-cold PBS, and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block nonspecific antibody binding with Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer. Incubate coverslips with the primary antibody solution (e.g., targeting RAS and an organelle marker) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.

-

Staining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once more with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Acquire images using a confocal microscope. Capture multi-channel images for the inhibitor (if fluorescent or antibody-tagged), the RAS protein, the organelle marker, and the nucleus (DAPI).

-

Analysis: Analyze images for spatial overlap (co-localization) between the inhibitor signal and the markers for RAS or specific organelles.

Figure 2: Experimental workflow for investigating inhibitor localization via confocal microscopy.

Protocol: Cellular Bioavailability and Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that the inhibitor has entered the cell and is physically binding to its target protein (RAS).[7] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

Objective: To confirm intracellular target engagement of the pan-RAS inhibitor by assessing its stabilizing effect on RAS proteins.

Materials:

-

RAS-mutant cell line (e.g., HCT-116)

-

Complete culture medium

-

Pan-RAS inhibitor

-

PBS supplemented with protease inhibitors

-

PCR tubes or 96-well PCR plate

-

Thermal cycler with a temperature gradient function

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Equipment for Western Blotting (SDS-PAGE gels, transfer system, antibodies)

Methodology:

-

Cell Culture and Treatment: Culture a large batch of HCT-116 cells to ~80% confluency. Treat the cells with the desired concentration of the pan-RAS inhibitor or vehicle (DMSO) for 4 hours.

-

Harvesting: Harvest cells by scraping, wash twice with ice-cold PBS, and resuspend in PBS with protease inhibitors.

-

Lysate Preparation: Prepare fresh cell lysates using three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

-

Aliquoting: Clear the lysates by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Aliquot the supernatant into PCR tubes or a 96-well plate.

-

Heat Challenge: Place the aliquots in a thermal cycler and apply a temperature gradient (e.g., from 40°C to 65°C) for 10 minutes. This heats the protein lysates to different temperatures.

-

Sedimentation: After heating, centrifuge the samples at high speed (14,000 rpm) for 20 minutes to pellet the aggregated, denatured proteins.

-

Sample Preparation for Western Blot: Carefully collect the supernatant from each tube, which contains the soluble, non-denatured protein. Normalize protein concentration and prepare samples for SDS-PAGE.

-

Western Blot Analysis: Perform a Western blot using a primary antibody against pan-RAS.

-

Analysis: Quantify the band intensity for RAS at each temperature for both the vehicle- and inhibitor-treated samples. Plot the percentage of soluble RAS against temperature. A shift of the melting curve to the right for the inhibitor-treated sample indicates protein stabilization and confirms intracellular target engagement.[7]

Protocol: Quantitative Analysis via Cell Fractionation and LC-MS/MS

For a non-fluorescent compound without a corresponding antibody, a robust method involves separating cellular components and quantifying the inhibitor in each fraction using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Objective: To quantify the amount of pan-RAS inhibitor in different subcellular compartments.

Materials:

-

Cell fractionation kit (commercially available kits provide optimized buffers for separating nuclear, cytosolic, and membrane fractions)

-

Treated and control cell pellets (minimum of 10-20 million cells per condition)

-

Dounce homogenizer

-

Ultracentrifuge

-

Reagents for protein quantification (e.g., BCA assay)

-

LC-MS/MS system

-

Inhibitor standard for calibration curve

Methodology:

-

Cell Treatment and Harvesting: Treat a large culture of cells with the inhibitor and vehicle. Harvest and wash the cells, creating a packed cell pellet.

-

Fractionation: Follow the manufacturer's protocol for the cell fractionation kit. This typically involves a series of lysis buffers and centrifugation steps at increasing speeds to sequentially isolate the cytosolic, membrane, nuclear, and cytoskeletal fractions.

-

Protein Quantification and Marker Validation: Reserve a small aliquot of each fraction to measure total protein concentration. Perform a Western blot on these aliquots using specific protein markers (as listed in Table 2) to confirm the purity of each fraction.

-

Inhibitor Extraction: To the remaining volume of each fraction, add an organic solvent (e.g., acetonitrile) to precipitate proteins and extract the small molecule inhibitor into the liquid phase.

-

LC-MS/MS Analysis: Centrifuge to pellet the precipitated protein and collect the supernatant containing the inhibitor. Analyze the supernatant using a validated LC-MS/MS method to determine the precise concentration of the inhibitor in each cellular fraction.

-

Data Normalization: Normalize the amount of inhibitor found in each fraction to the total protein content of that fraction to report the concentration per milligram of protein. This allows for accurate comparison between compartments.

References

The Role of Pan-RAS-IN-1 in Overcoming KRAS Inhibitor Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in KRAS are among the most prevalent drivers of human cancers, yet for decades they remained elusive therapeutic targets. The recent development of covalent inhibitors specifically targeting the KRAS G12C mutant has marked a significant breakthrough. However, the clinical benefit of these targeted therapies is often transient due to the emergence of intrinsic and acquired resistance. Resistance mechanisms are diverse and frequently involve the reactivation of RAS signaling through compensatory pathways, such as the activation of other RAS isoforms (NRAS, HRAS) or upstream receptor tyrosine kinases (RTKs). This underscores the need for therapeutic strategies that can cast a wider net. Pan-RAS inhibition, a strategy aimed at concurrently blocking all RAS isoforms, represents a promising approach to overcome these resistance mechanisms. This technical guide focuses on Pan-RAS-IN-1 (also known as compound 3144), a small molecule pan-RAS inhibitor, detailing its mechanism of action, preclinical efficacy, and its potential role in circumventing resistance to mutant-specific KRAS inhibitors.

The Challenge of KRAS Inhibitor Resistance

The RAS family of small GTPases (KRAS, HRAS, and NRAS) function as critical molecular switches in signaling pathways that regulate cell proliferation, survival, and differentiation.[1][2] Activating mutations, which lock RAS proteins in a constitutively "ON" (GTP-bound) state, are found in approximately 30% of all human cancers.[3][4] The development of KRAS G12C-specific inhibitors like sotorasib and adagrasib, which covalently bind to the inactive GDP-bound state of the mutant protein, was a landmark achievement.[4]

Despite initial promising clinical responses, most patients eventually develop resistance.[5][6] The mechanisms underlying this resistance are multifaceted and can be broadly categorized as "on-target" or "off-target".[7]

-

On-Target Resistance: This involves secondary mutations in the KRAS gene itself. These can include mutations at the G12 codon (e.g., G12D, G12V) or at other sites like R68, H95, and Y96, which prevent the inhibitor from binding effectively. Amplification of the KRAS G12C allele can also overcome the inhibitor's effect.[7][8]

-

Off-Target Resistance: This category encompasses a broader range of adaptations that bypass the need for KRAS G12C signaling. A predominant mechanism is the activation of wild-type NRAS and HRAS isoforms, which can reactivate downstream signaling.[4][9] Other mechanisms include the amplification or mutation of upstream RTKs (e.g., EGFR, MET, FGFR), activating mutations in downstream effectors like BRAF and MEK, or histologic transformation of the tumor.[5][7][8]

The diversity of these escape pathways, particularly the central role of RAS isoform switching, highlights the limitations of an allele-specific approach and provides a strong rationale for pan-RAS inhibition.[4][10]

This compound: A Pan-RAS Inhibitor Approach

This compound (also referred to as compound 3144) is a small molecule designed to inhibit all major RAS isoforms.[11][12] The core principle of a pan-RAS inhibitor is to preemptively block the key resistance pathways that rely on the activation of other RAS family members. By targeting KRAS, NRAS, and HRAS simultaneously, such an agent can theoretically prevent the compensatory signaling that plagues mutant-specific inhibitors.[4][13]

Mechanism of Action

This compound functions by disrupting the interaction between RAS proteins and their downstream effectors.[14][15] It was designed to interact with sites on the surface of oncogenic KRAS.[16] Biochemical and biophysical assays have confirmed its ability to bind to multiple RAS isoforms.[11][17] By binding to RAS, it likely induces a conformational change that interferes with the binding of key effector proteins such as RAF kinases and PI3K, thereby inhibiting the activation of the MAPK and PI3K/AKT signaling cascades.[11][13] This blockade of downstream signaling ultimately leads to reduced cell proliferation and, in some contexts, induction of apoptosis.[14][15]

Quantitative Data Presentation

The preclinical efficacy of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Binding Affinity of this compound

| RAS Isoform/Mutant | Binding Affinity (Kd) in µM | Assay Method(s) |

| KRAS G12D | 4.7 | Microscale Thermophoresis (MST) |

| KRAS wild-type | 17 | MST |

| HRAS | 6.6 | MST |

| NRAS | 3.7 | MST |

| RRAS2 | 24 (weak binding) | MST |

| Data sourced from Probechem Biochemicals and Gentile et al.[11][12] |

Table 2: Cellular Activity of this compound

| Cell Line | RAS Status | Effect | Concentration |

| DLD-1 | KRAS G13D | Sensitization to lethality upon pan-RAS knockdown | Up to 20 µM |

| Primary T-ALL Cells | Mutant NRAS | Selective lethality (20%-40% viability) | 5 µM |

| Data sourced from Gentile et al. and MedchemExpress.[11][14] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment Outcome | Duration |

| Xenograft Mouse Model | Pancreatic Cancer | Inhibition of tumor growth | 15 days |

| Xenograft Mouse Model | Pancreatic Cancer | Decreased tumor pERK levels | 15 days |

| Xenograft Mouse Model | Pancreatic Cancer | Modest increase in cleaved caspase-3 | 15 days |

| Data sourced from MedchemExpress and TargetMol.[14][15] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.

RAS Binding Affinity Assays

These assays determine the direct interaction and binding strength between the inhibitor and RAS proteins.

-

Microscale Thermophoresis (MST):

-

Protein Labeling: Recombinant RAS proteins (KRAS, HRAS, NRAS) are fluorescently labeled according to the manufacturer's protocol (e.g., using an NHS-ester dye).

-

Sample Preparation: A fixed concentration of the labeled RAS protein is mixed with a serial dilution of this compound in a suitable buffer (e.g., PBS with 0.05% Tween-20).

-

Measurement: The samples are loaded into capillaries and analyzed in an MST instrument. The instrument measures the change in fluorescence as a temperature gradient is applied.

-

Data Analysis: The change in thermophoresis is plotted against the logarithm of the inhibitor concentration. The dissociation constant (Kd) is derived by fitting the data to a binding curve.[17]

-

-

Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR):

-

ITC Protocol: A solution of this compound is titrated into a solution containing the target RAS protein in the sample cell of an ITC instrument. The heat released or absorbed upon binding is measured. The resulting thermogram is analyzed to determine the Kd, stoichiometry, and thermodynamic parameters of the interaction.

-

NMR Spectroscopy: For binding experiments, the target RAS protein (e.g., 50 µM HRas-GDP) is prepared in a deuterated buffer. A solution of this compound (e.g., 1 mM) is added. 1D proton NMR and Saturation Transfer Difference (STD)-NMR spectra are acquired to identify ligand protons that are in close proximity to the protein, confirming binding.[17][18]

-

Cellular Assays

-

Cell Viability and Proliferation Assay (e.g., CellTiter-Glo):

-

Cell Seeding: Cancer cells (e.g., DLD-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO). For sensitization experiments, cells may be pre-treated with siRNA targeting RAS isoforms.[11]

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

-

Luminescence Measurement: CellTiter-Glo reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

-

Data Analysis: Luminescence is read on a plate reader. Dose-response curves are generated to determine IC50 values.[11]

-

-

Western Blotting for Pathway Analysis:

-

Cell Treatment & Lysis: Cells are treated with this compound or vehicle for various time points. For pathway activation, cells may be serum-starved and then stimulated with a growth factor (e.g., EGF) for a short period before harvesting.[11]

-

Lysate Preparation: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, cleaved caspase-3, and a loading control like actin).

-

Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

In Vivo Xenograft Studies

-

Tumor Implantation:

-

Treatment Administration:

-

Mice are randomized into treatment and vehicle control groups.

-

This compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[21]

-

-

Monitoring and Endpoint:

-

Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).

-

At the end of the study (e.g., after 15 days or when tumors reach a maximum size), mice are euthanized.[14]

-

Tumors are excised for downstream analysis, such as western blotting for pharmacodynamic markers (e.g., pERK) or immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).[15]

-

Mandatory Visualizations

RAS Signaling and Inhibitor Action

Caption: RAS signaling pathway and points of therapeutic intervention.

KRAS Inhibitor Resistance and Pan-RAS Strategy

References

- 1. addgene.org [addgene.org]

- 2. anygenes.com [anygenes.com]

- 3. researchgate.net [researchgate.net]

- 4. Pan-RAS inhibitors: Hitting multiple RAS isozymes with one stone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple Mechanisms Underlie the Acquired Resistance to KRAS G12C Inhibition | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 7. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]

- 8. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pan-Ras inhibitor 3144 |CAS:1835283-94-7 Probechem Biochemicals [probechem.com]

- 13. qlgntx.com [qlgntx.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. This compound | Ras | MAPK | TargetMol [targetmol.com]

- 16. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. The Multi-Level Mechanism of Action of a Pan-Ras Inhibitor Explains its Antiproliferative Activity on Cetuximab-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. K-RAS Mutant Pancreatic Tumors Show Higher Sensitivity to MEK than to PI3K Inhibition In Vivo - PMC [pmc.ncbi.nlm.nih.gov]